molecular formula C8H18N2 B15322117 3-(1-Methylpyrrolidin-2-yl)propan-1-amine CAS No. 140119-66-0

3-(1-Methylpyrrolidin-2-yl)propan-1-amine

Cat. No.: B15322117
CAS No.: 140119-66-0
M. Wt: 142.24 g/mol
InChI Key: ZHTQUSNNDJYUIX-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)propan-1-amine is an organic compound characterized by the presence of a pyrrolidine ring attached to a propanamine chain. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)propan-1-amine typically involves the reaction of 1-methylpyrrolidine with a suitable propanamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful control of temperature, pressure, and reaction time to optimize the production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpyrrolidin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring provides a rigid framework that influences its interaction with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

140119-66-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

3-(1-methylpyrrolidin-2-yl)propan-1-amine

InChI

InChI=1S/C8H18N2/c1-10-7-3-5-8(10)4-2-6-9/h8H,2-7,9H2,1H3

InChI Key

ZHTQUSNNDJYUIX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCCN

Origin of Product

United States

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